molecular formula C22H24FN3O4 B8520815 1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-

1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-

Cat. No. B8520815
M. Wt: 413.4 g/mol
InChI Key: UZFMAOMGKOZJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468375B2

Procedure details

The title compound was prepared as in example 116, step 3, using 1-(4-fluorobenzyl)-3-[(tetrahydro-2H-pyran-4-yloxy)methyl]-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methyl morpholine, and N-methyl hydroxylamine hydrochloride. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.38-1.48 (m, 2H) 1.84-1.91 (m, 2H) 3.28-3.37 (m, J=10.74, 10.74, 2.78 Hz, 5H) 3.60 (ddd, J=8.84, 4.80, 4.55 Hz, 1H) 3.80 (ddd, J=11.49, 4.29, 4.17 Hz, 2H) 4.69 (s, 2H) 5.54 (s, 2H) 7.16 (t, J=8.97 Hz, 2H) 7.36 (dd, J=8.72, 5.43 Hz, 2H) 7.86 (s, 1H) 8.03 (s, 1H) 8.89 (s, 1H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=O)[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[CH:8]2)=[CH:4][CH:3]=1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.Cl.[CH3:48][NH:49][OH:50]>>[F:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([N:49]([OH:50])[CH3:48])=[O:18])[CH:15]=[C:10]3[C:9]([CH2:19][O:20][CH:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[CH:8]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)COC3CCOCC3)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)N(C)O)COC3CCOCC3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.